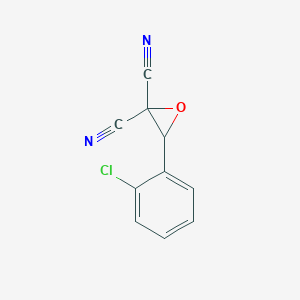![molecular formula C14H11BrN2O3S B13983806 1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenylsulfonyl group and a methoxy group attached to a pyrrolo[2,3-c]pyridine core. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Méthodes De Préparation
The synthesis of 1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-c]pyridine core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The methoxy group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
1-(4-Bromophenylsulfonyl)pyrrolidine: This compound lacks the methoxy group and has a different core structure, leading to distinct chemical and biological properties.
4-Methoxy-1H-pyrrolo[2,3-c]pyridine:
1-(4-Bromophenylsulfonyl)-4-methoxybenzene: This compound has a simpler aromatic core and different electronic properties compared to the pyrrolo[2,3-c]pyridine derivative.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H11BrN2O3S |
|---|---|
Poids moléculaire |
367.22 g/mol |
Nom IUPAC |
1-(4-bromophenyl)sulfonyl-4-methoxypyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-14-9-16-8-13-12(14)6-7-17(13)21(18,19)11-4-2-10(15)3-5-11/h2-9H,1H3 |
Clé InChI |
GSNFUONVRPIZIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CN(C2=CN=C1)S(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


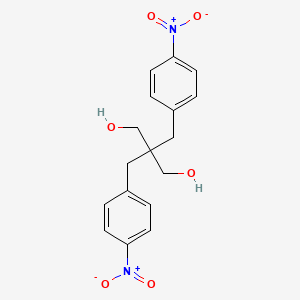

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
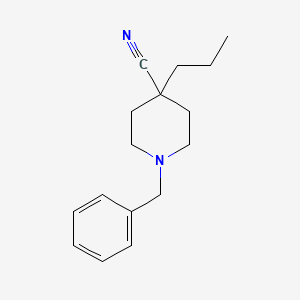
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
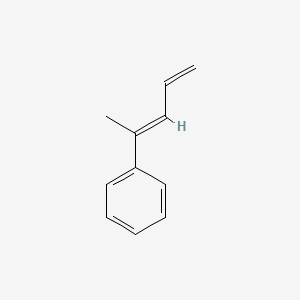
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
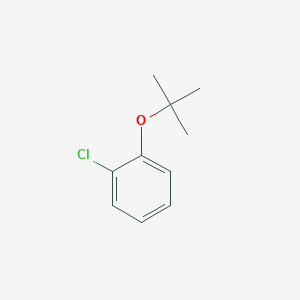



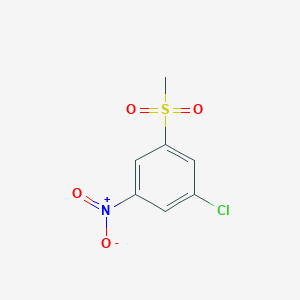
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
